2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of triazolopyrimidines.
Properties
IUPAC Name |
2-methyl-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-7-3-10(19-13(16-7)14-6-15-19)18-4-8-9(5-18)12(21)17(2)11(8)20/h3,6,8-9H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINRNZDCFGEQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CC4C(C3)C(=O)N(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves multiple steps. One common method includes the reaction of acetylacetone with arylglyoxal hydrate and aminotriazole in ethanol under reflux conditions . This reaction typically takes about 1.5 hours to complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities. Its ability to inhibit PI3K selectively makes it a valuable compound in cancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
